![molecular formula C12H11ClN4O3S2 B257357 Methyl 2-({[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B257357.png)
Methyl 2-({[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-({[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as MCT-1 inhibitor and is known for its ability to inhibit the growth of cancer cells. In
Wirkmechanismus
MCT-1 inhibitor works by inhibiting the activity of the MCT-1 protein, which is involved in the regulation of cell growth and metabolism. This protein is overexpressed in many types of cancer, and its inhibition can lead to the death of cancer cells. MCT-1 inhibitor has also been shown to inhibit the activity of the mTOR pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
Studies have shown that MCT-1 inhibitor can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to inhibit the activity of the mTOR pathway, which can lead to the inhibition of cell growth and survival. In addition to its anticancer effects, MCT-1 inhibitor has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of MCT-1 inhibitor is its ability to selectively target cancer cells while sparing normal cells. This compound has also been shown to have low toxicity, making it a promising candidate for cancer treatment. However, one of the limitations of MCT-1 inhibitor is its poor solubility, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of MCT-1 inhibitor. One of the main areas of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of focus is the development of more potent analogs of MCT-1 inhibitor that can effectively target cancer cells. Additionally, future research will focus on the clinical development of MCT-1 inhibitor for the treatment of cancer and neurodegenerative diseases.
Synthesemethoden
The synthesis of MCT-1 inhibitor involves a series of chemical reactions that start with the reaction of 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylic acid with thionyl chloride to form 5-chloro-2-(methylsulfanyl)pyrimidin-4-yl chloride. This intermediate product is then reacted with methyl 2-amino-4-methylthiazole-5-carboxylate in the presence of a base to yield Methyl 2-({[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate.
Wissenschaftliche Forschungsanwendungen
MCT-1 inhibitor has been extensively studied for its potential applications in cancer treatment. Several studies have shown that this compound can inhibit the growth of cancer cells by targeting the MCT-1 protein, which is overexpressed in many types of cancer. In addition to cancer treatment, MCT-1 inhibitor has also been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
Eigenschaften
Produktname |
Methyl 2-({[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate |
|---|---|
Molekularformel |
C12H11ClN4O3S2 |
Molekulargewicht |
358.8 g/mol |
IUPAC-Name |
methyl 2-[(5-chloro-2-methylsulfanylpyrimidine-4-carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C12H11ClN4O3S2/c1-5-8(10(19)20-2)22-12(15-5)17-9(18)7-6(13)4-14-11(16-7)21-3/h4H,1-3H3,(H,15,17,18) |
InChI-Schlüssel |
MPEGXDBNBFQVFF-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=N1)NC(=O)C2=NC(=NC=C2Cl)SC)C(=O)OC |
Kanonische SMILES |
CC1=C(SC(=N1)NC(=O)C2=NC(=NC=C2Cl)SC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(4-morpholinyl)ethyl]-2-phenylacetamide](/img/structure/B257275.png)
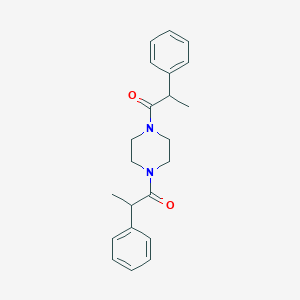
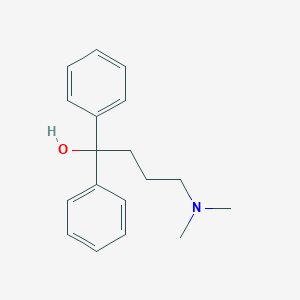
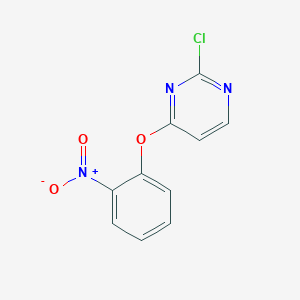
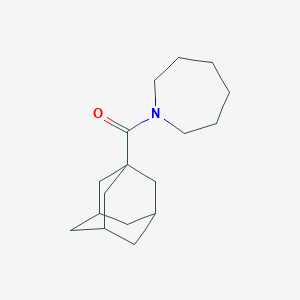
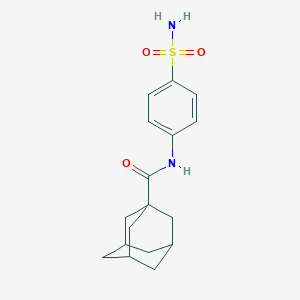
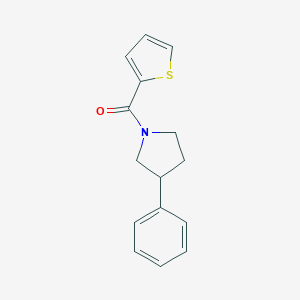
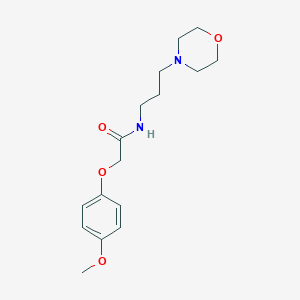
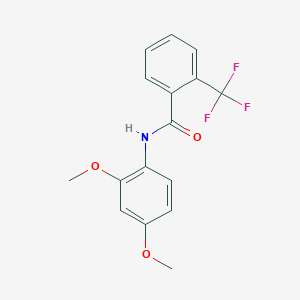
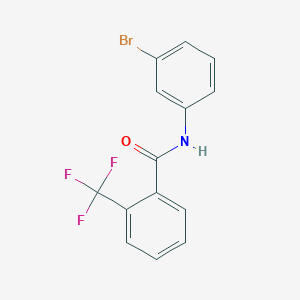
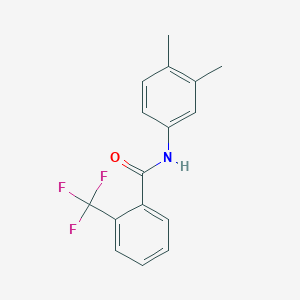
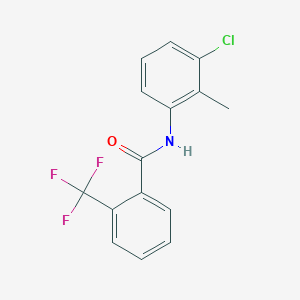
![2-[(4-Methylpiperazin-1-yl)methyl]pyridin-3-ol](/img/structure/B257296.png)
methanone](/img/structure/B257302.png)